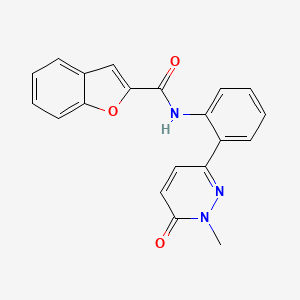![molecular formula C14H20N4O2S B2715651 7-methyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 953012-61-8](/img/structure/B2715651.png)
7-methyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a useful research compound. Its molecular formula is C14H20N4O2S and its molecular weight is 308.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Applications
Compounds with pyrazolo[3,4-d]pyrimidine structures have been synthesized and evaluated for their anticancer and anti-inflammatory activities. The structure-activity relationship (SAR) analyses suggest that specific substitutions on the pyrimidine ring can enhance these properties, indicating potential research avenues for similar compounds in cancer therapy and inflammation control (Rahmouni et al., 2016).
Antimicrobial Activity
Thiazolidinone derivatives, including those with thiazolo[3,2-a]pyrimidine moieties, have shown significant antimicrobial activity against a range of bacterial and fungal strains. This suggests that compounds with similar structural features could be explored for developing new antimicrobial agents (Patel et al., 2012).
Anticonvulsant Activity
Research on 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives indicates potential anticonvulsant activity, providing a foundation for investigating similar compounds in the treatment of epilepsy and related neurological disorders (Severina et al., 2019).
Enzyme Inhibition for Alzheimer's Disease
Derivatives of 2,4-disubstituted pyrimidines have been identified as dual inhibitors of cholinesterase and amyloid-β (Aβ)-aggregation. This dual activity makes them potential candidates for treating Alzheimer's disease, suggesting that compounds with related structures could also be explored for neuroprotective effects (Mohamed et al., 2011).
Pesticidal Activities
Thiazole derivatives have demonstrated strong pesticidal activities against mosquito larvae and phytopathogenic fungi. This indicates a potential application of structurally similar compounds in agriculture as pest and disease control agents (Choi et al., 2015).
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to target enzymes like Janus kinases (JAKs) and cyclin-dependent kinases (CDKs) . These enzymes play crucial roles in cell signaling and regulation of the cell cycle .
Mode of Action
The compound could potentially bind to the active site of these enzymes, inhibiting their function . This could result in changes to cell signaling pathways and cell cycle regulation .
Biochemical Pathways
The inhibition of these enzymes could affect multiple biochemical pathways. For example, JAKs are involved in the JAK-STAT signaling pathway, which is important for immune response, cell growth, and apoptosis .
Result of Action
The inhibition of target enzymes could lead to a variety of cellular effects, depending on the specific pathways affected. This could potentially include changes to cell growth, immune response, or apoptosis .
Eigenschaften
IUPAC Name |
7-methyl-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-10-7-13(20)18-11(9-21-14(18)15-10)8-12(19)17-5-3-16(2)4-6-17/h7,11H,3-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQOUNULILBYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
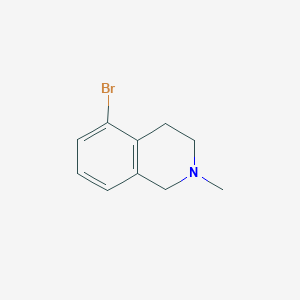


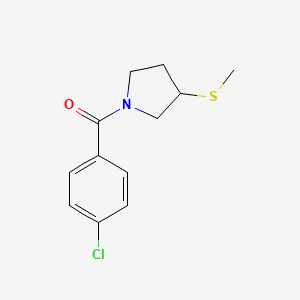
![2-(4-ethylphenoxy)-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]acetamide](/img/structure/B2715575.png)
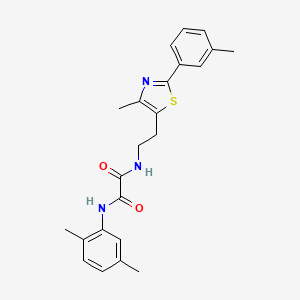

![1-(4-chlorophenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2715581.png)

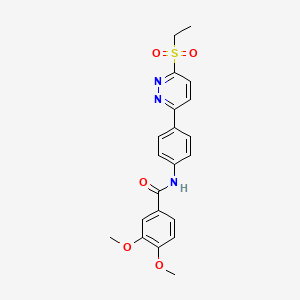
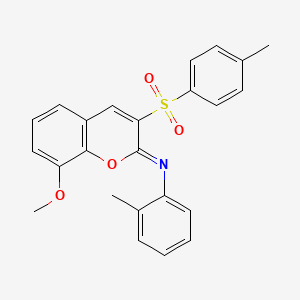
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2715589.png)
